molecular formula C14H15NO3S2 B8560593 5-(3,4-Diethoxybenzylidene)rhodanine

5-(3,4-Diethoxybenzylidene)rhodanine

Cat. No. B8560593
M. Wt: 309.4 g/mol
InChI Key: ATVVOJDARQFAJF-UHFFFAOYSA-N
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Patent
US04552891

Procedure details

A solution of 10.0 g. of 3,4-diethoxybenzaldehyde, 6.86 g. of rhodanine, and 14.5 g. of fused sodium acetate in 70 ml. of acetic acid was heated to reflux for one hour. The hot mixture was poured into one liter of water with stirring. The resulting precipitate was col-lected by filtration and dried. Recrystallization from ethanol provided 10.22 g. of the subtitle intermediate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
fused sodium acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
subtitle intermediate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][C:11]=1[O:12][CH2:13][CH3:14])[CH:7]=O)[CH3:2].[S:15]1[CH2:21][C:19](=[O:20])[NH:18][C:16]1=[S:17].C(O)(=O)C>O>[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][C:11]=1[O:12][CH2:13][CH3:14])[CH:7]=[C:21]1[S:15][C:16](=[S:17])[NH:18][C:19]1=[O:20])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC=1C=C(C=O)C=CC1OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=S)NC(=O)C1
Step Three
Name
fused sodium acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
subtitle intermediate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was col-lected by filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol
CUSTOM
Type
CUSTOM
Details
provided 10.22 g

Outcomes

Product
Name
Type
Smiles
C(C)OC=1C=C(C=C2C(NC(S2)=S)=O)C=CC1OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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